molecular formula C21H19ClN4O2 B2986710 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole CAS No. 2034321-87-2

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole

Katalognummer: B2986710
CAS-Nummer: 2034321-87-2
Molekulargewicht: 394.86
InChI-Schlüssel: RYSOBDDYPBJWHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole is a novel chemical entity designed for research and development applications. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide spectrum of potential biological activities . The molecular structure integrates a 1H-pyrazole moiety, suggesting potential for multi-target engagement and utility in hit-to-lead optimization campaigns. Researchers can explore its application as a key intermediate in the synthesis of more complex molecules or investigate its intrinsic properties for various therapeutic areas. The 1,2,4-oxadiazole core is recognized for its metabolic stability and ability to serve as a surrogate for ester and amide functional groups, making it a valuable framework in the design of novel pharmacologically active compounds . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

2034321-87-2

Molekularformel

C21H19ClN4O2

Molekulargewicht

394.86

IUPAC-Name

5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H19ClN4O2/c1-3-13-5-7-14(8-6-13)20-24-21(28-26-20)16-12-23-25-19(16)15-9-10-18(27-4-2)17(22)11-15/h5-12H,3-4H2,1-2H3,(H,23,25)

InChI-Schlüssel

RYSOBDDYPBJWHI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OCC)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the Chlorine and Ethoxy Groups:

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole and oxadiazole rings, potentially leading to the formation of dihydropyrazole or dihydrooxadiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group could lead to the formation of 3-chloro-4-ethoxybenzaldehyde, while reduction of the pyrazole ring could yield 3-(3-chloro-4-ethoxyphenyl)-1,2-dihydropyrazole.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biology, the compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its diverse biological activities make it a promising lead compound for the development of new pharmaceuticals. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

In industry, the compound is used as an intermediate in the synthesis of other valuable chemicals. Its unique reactivity makes it a useful starting material for the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound 1,2,4-Oxadiazole + Pyrazole 3-(4-Ethylphenyl), 5-(3-Chloro-4-ethoxyphenyl) Hypothesized antimicrobial/antiradical activity (inferred from analogs) N/A
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole + Pyrazole 3-(4-Chlorophenyl), 5-(3-Phenyl) Structural analog; no explicit bioactivity reported
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole + Pyrazole 5-(5-Chloro-1-methyl-3-phenyl), 3-(2-Chlorophenyl) Molecular weight: 384.25 g/mol; ChemSpider ID: 477712-51-9
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Pyrazole-Triazole 4-(4-Chlorophenyl), fluorophenyl groups Antimicrobial activity (MIC: 8 µg/mL against S. aureus)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives 1,2,4-Triazole + Pyrazole Alkyl chains (e.g., methyl, ethyl) Moderate antiradical activity (DPPH scavenging: 40–60% at 100 µM)
Key Observations:

Alkoxy Groups: The ethoxy group in the target compound may improve solubility compared to purely hydrophobic substituents (e.g., ethyl in ). Aromatic vs. Aliphatic Substituents: The 4-ethylphenyl group in the target compound offers steric bulk, which could hinder enzymatic degradation compared to smaller groups (e.g., methyl in ).

Core Heterocycle Comparison: 1,2,4-Oxadiazole vs. Pyrazole vs. Triazole: Pyrazole-containing compounds (target, ) exhibit planar geometry favorable for hydrophobic interactions, while triazoles () introduce additional hydrogen-bonding sites.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Target Compound vs. Analogs
Property Target Compound 3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Molecular Weight (g/mol) ~403.85 (calculated) 378.80 384.25
LogP (Predicted) ~4.2 3.9 4.5
Hydrogen Bond Donors 1 (pyrazole NH) 1 1
Rotatable Bonds 5 4 3
Aqueous Solubility Low (ethoxyphenyl group) Moderate (chlorophenyl) Low (chlorophenyl)

Biologische Aktivität

The compound 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19ClN4O2
  • Molecular Weight : 394.9 g/mol
  • CAS Number : 1171721-17-7

The structure includes a pyrazole ring and an oxadiazole moiety, which are crucial for its biological activity. The presence of a chloro and ethoxy group enhances its pharmacological properties.

Biological Activities

The biological activities of 1,2,4-oxadiazole derivatives have been extensively studied, revealing a broad spectrum of effects including:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds containing the oxadiazole scaffold showed cytotoxicity against various cancer cell lines, with IC50 values ranging from 28.7 to 159.7 µM .
  • The compound has been shown to inhibit key enzymes involved in cancer progression such as Histone Deacetylases (HDAC) and Thymidylate Synthase .

Antimicrobial Activity

Oxadiazoles have also been reported to possess antimicrobial properties:

  • They exhibit activity against bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Certain derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenases (COX) and other inflammatory mediators .

The mechanisms through which 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(4-ethylphenyl)-1,2,4-oxadiazole exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with various enzymes critical for cancer cell proliferation.
  • DNA Interaction : It can bind to DNA or RNA structures, disrupting normal cellular functions.
  • Signal Pathway Modulation : It may interfere with signaling pathways involved in cell survival and apoptosis .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Anticancer Study : A derivative similar to the compound was tested on human lung adenocarcinoma cells, showing significant growth inhibition with an IC50 value of approximately 92.4 µM .
  • Antimicrobial Evaluation : In vitro studies indicated that oxadiazole compounds displayed potent activity against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerInhibits HDAC and Thymidylate Synthase
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryInhibits COX enzymes
AntioxidantScavenges free radicals

Q & A

Q. What are the recommended synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, in structurally related compounds, the Vilsmeier–Haack reaction has been employed to form pyrazole intermediates, which are subsequently functionalized with oxadiazole moieties using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) . Key steps include:

  • Amidoxime formation : React nitrile precursors with hydroxylamine.
  • Cyclization : Use POCl₃ or carbodiimides to dehydrate amidoximes into oxadiazoles.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product purity .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Combine analytical techniques:

  • 1H NMR/13C NMR : Confirm substituent positions and aromatic proton environments (e.g., chloroethoxy phenyl groups show distinct splitting patterns) .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and rule out side products.
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (±0.4% tolerance) .
  • Melting point : Compare with literature values for analogous oxadiazoles (e.g., 160–165°C for similar derivatives) .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol/water mixtures or dichloromethane/hexane combinations are effective for recrystallizing hydrophobic heterocycles. For example, 1,2,4-oxadiazole derivatives with chloro and ethoxy groups often crystallize in ethanol with slow evaporation, yielding single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Key steps:

  • Target selection : Prioritize enzymes with known pyrazole/oxadiazole sensitivity (e.g., 14α-demethylase in fungi, PDB: 3LD6) .
  • Ligand preparation : Optimize the compound’s 3D structure (e.g., minimize energy with Gaussian09 using DFT/B3LYP).
  • Docking parameters : Set grid boxes to encompass active-site residues (e.g., His-310, Leu-376 for 3LD6).
  • Validation : Compare binding scores (ΔG) with reference inhibitors (e.g., fluconazole). Studies on similar compounds show binding affinities of −8.5 to −9.2 kcal/mol .

Q. What strategies mitigate contradictory bioactivity data in pyrazole-oxadiazole hybrids?

Address variability via:

  • Dose-response assays : Use IC₅₀/EC₅₀ curves to distinguish true activity from false positives.
  • Metabolic stability tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo/in vitro results .
  • Crystallographic analysis : Resolve X-ray structures of the compound bound to targets (e.g., carbonic anhydrase IX) to validate binding modes observed in docking studies .

Q. How can the compound’s electronic properties be tuned to enhance its pharmacological profile?

Modify substituents to alter electron density:

  • Electron-withdrawing groups (EWGs) : Introduce trifluoromethyl (-CF₃) or nitro (-NO₂) groups to improve metabolic stability and target affinity. For example, 3-CF₃ pyrazoles show enhanced antifungal activity .
  • Electron-donating groups (EDGs) : Methoxy (-OCH₃) or ethyl (-CH₂CH₃) groups increase lipophilicity, aiding blood-brain barrier penetration .
  • Validation : Use Hammett constants (σ) to quantify substituent effects on reactivity .

Methodological Notes

  • Contradictions in synthesis protocols : While POCl₃ is standard for cyclization, alternative reagents like Burgess reagent may reduce side reactions in sensitive substrates .
  • Spectral ambiguity : Overlapping peaks in NMR (e.g., pyrazole C-4 vs. oxadiazole C-5) require 2D techniques (HSQC, HMBC) for unambiguous assignment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.